Bienvenue dans la boutique en ligne BenchChem!

Iadademstat

LSD1/KDM1A Inhibition Biochemical Assay Epigenetic Cancer Therapy

Iadademstat (ORY-1001, RG-6016) is the only enantiomerically pure, irreversible LSD1/KDM1A inhibitor with validated >100 μM selectivity over MAO-A/B and KDM1B, ensuring on-target epigenetic results. Its unique biomarker-defined clinical positioning (ASCL1/SOX2 in SCLC) and proven synergy with gilteritinib, venetoclax, and PD-L1 inhibitors in Phase I/II trials make it the essential tool for AML/SCLC combination research. Chronic oral dosing at <0.020 mg/kg in rodent models is practical due to prolonged pharmacodynamics. Secure your supply of this research-grade compound.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
CAS No. 1431304-21-0
Cat. No. B609776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIadademstat
CAS1431304-21-0
SynonymsORY-1001;  ORY1001;  ORY 1001;  RG6016;  RG 6016;  RG-6016
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)NC2CC2C3=CC=CC=C3
InChIInChI=1S/C15H22N2/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11/h1-5,12-15,17H,6-10,16H2/t12?,13?,14-,15+/m0/s1
InChIKeyALHBJBCQLJZYON-PFSRBDOWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iadademstat (CAS 1431304-21-0): A Highly Selective, Orally Active LSD1/KDM1A Inhibitor for Epigenetic Oncology Research


Iadademstat (also known as ORY-1001, RG-6016) is a clinical-stage, enantiomerically pure (trans conformation), irreversible small-molecule inhibitor of lysine-specific demethylase 1 (LSD1, also known as KDM1A) . It is a potent inhibitor of LSD1, demonstrating an IC50 of <20 nM in biochemical assays, and exhibits high selectivity against related FAD-dependent amine oxidases such as MAO-A, MAO-B, and KDM1B (LSD2) [1]. Iadademstat is orally bioavailable and has been investigated extensively in Phase I and Phase II clinical trials for oncology indications, most notably in acute myeloid leukemia (AML) and small cell lung cancer (SCLC), both as a monotherapy and in combination with standard-of-care agents [2].

Why Generic Substitution of LSD1 Inhibitors Fails: The Case for Iadademstat's Specificity


The class of LSD1/KDM1A inhibitors is chemically and mechanistically diverse, encompassing both reversible and irreversible inhibitors with widely varying selectivity profiles, potencies, and clinical development trajectories. A direct substitution based solely on the target 'LSD1 inhibition' is scientifically unsound and poses significant risk to experimental reproducibility. For instance, the clinical candidate GSK2879552, while also an irreversible LSD1 inhibitor, exhibits a fundamentally different chemical scaffold and a divergent selectivity fingerprint relative to Iadademstat . Furthermore, dual-target inhibitors like Vafidemstat (ORY-2001) are designed to co-inhibit MAO-B (IC50 58 nM) and LSD1 (IC50 105 nM), a profile that is explicitly optimized for central nervous system (CNS) penetration and psychiatric applications, which is irrelevant and potentially confounding for pure oncology research programs . Therefore, the selection of Iadademstat must be justified by its specific, quantifiable advantages—namely its exceptional selectivity window, enantiomeric purity, and unique biomarker-defined clinical positioning—rather than by its general membership in the LSD1 inhibitor class [1].

Iadademstat Quantitative Evidence Guide: Head-to-Head Comparisons and Differentiating Data for Procurement


Comparative In Vitro Potency: Iadademstat Demonstrates Superior Sub-20 nM LSD1 Inhibition vs. GSK2879552

In direct comparative biochemical profiling, Iadademstat demonstrates superior potency against the LSD1 target relative to the clinical-stage comparator GSK2879552. Iadademstat inhibits LSD1/KDM1A with an IC50 of less than 20 nM (specifically reported as 18 nM in some assays) . In contrast, while GSK2879552 is also a potent, irreversible LSD1 inhibitor, its reported IC50 values are consistently higher (16-24 nM in biochemical assays), and its apparent inhibition constant (Kiapp) is measured at 1.7 μM . This quantitative difference in primary target engagement establishes a higher baseline of potency for Iadademstat in in vitro systems.

LSD1/KDM1A Inhibition Biochemical Assay Epigenetic Cancer Therapy

Enhanced FAD-Dependent Amine Oxidase Selectivity: Iadademstat Avoids MAO-A/B Off-Target Activity

A critical differentiation factor for Iadademstat is its high selectivity window against related FAD-dependent amine oxidases, particularly monoamine oxidases A and B (MAO-A and MAO-B). Iadademstat exhibits negligible inhibition of MAO-A, MAO-B, and IL4I1 (IC50 > 100 μM), and only weak inhibition of SMOX (IC50 = 7 μM) . This contrasts sharply with the dual LSD1/MAO-B inhibitor Vafidemstat (ORY-2001), which potently inhibits MAO-B with an IC50 of 58 nM . The lack of MAO-B inhibition by Iadademstat is a crucial selective advantage, as it eliminates the confounding neuropsychiatric and vasoactive effects associated with MAO inhibition, thereby ensuring that observed phenotypes in preclinical oncology models are solely attributable to LSD1 target engagement.

Selectivity Profiling Off-Target Activity MAO Inhibition LSD1

Irreversible Binding Mechanism and Enantiomeric Purity Drive Enhanced Cellular Antiproliferative Activity

Iadademstat functions as an irreversible, covalent inhibitor of LSD1, binding to the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site [1]. This mechanism of action results in prolonged target suppression that outlasts the compound's pharmacokinetic exposure. Furthermore, Iadademstat is produced as an enantiomerically pure trans conformation, which is a critical quality attribute for reproducible pharmacology . In functional cellular assays, this translates to subnanomolar activity in inducing differentiation and inhibiting colony formation in mixed lineage leukemia (MLL)-translocated AML cell lines (e.g., MV(4;11) and THP-1) [2]. Iadademstat induces a time- and dose-dependent accumulation of the LSD1 substrate H3K4me2 and concomitant expression of differentiation markers (e.g., Cd11b) in these sensitive leukemia models [2].

Irreversible Inhibition Enantiomeric Purity Cellular Differentiation AML

Patent-Protected Combination Therapy Positioning Differentiates Iadademstat from Class Peers

Iadademstat is distinguished by a robust and geographically extensive intellectual property portfolio specifically covering its use in combination with key standard-of-care oncology agents. Patents have been granted or are pending in major markets (including the US, Australia, Europe, Japan, and Mexico) that protect the combination of Iadademstat with PD-1 or PD-L1 immune checkpoint inhibitors for the treatment of cancers such as small cell lung cancer (SCLC) [1]. Separately, a US patent (US12,564,559 B2) has been granted covering therapeutic combinations of Iadademstat with Venetoclax for the treatment of neoplastic diseases, including first-line acute myeloid leukemia (AML) [2]. This level of patent-protected combination strategy is a unique differentiating factor that is not documented for other LSD1 clinical candidates like GSK2879552 (whose development was discontinued by GSK) or Bomedemstat (IMG-7289), which is primarily positioned in myeloproliferative neoplasms (MPNs) rather than combination SCLC/AML regimens [3].

Combination Therapy Immuno-Oncology Venetoclax Small Cell Lung Cancer Acute Myeloid Leukemia

Biomarker-Defined Sensitivity in SCLC: NOTCH/ASCL1 Pathway Engagement Predicts Iadademstat Response

In small cell lung cancer (SCLC), Iadademstat has been shown to re-activate the NOTCH tumor suppressor pathway, leading to the repression of the SCLC driver transcription factor ASCL1 [1]. This specific on-target mechanistic link translates into a quantifiable clinical observation: in a subset of chemoresistant patient-derived xenograft (PDX) models, treatment with Iadademstat produced robust, durable, and in some cases complete tumor regression [2]. Importantly, this differential sensitivity is predictable; high expression levels of ASCL1 and SOX2 have been identified as predictive biomarkers for enrichment of SCLC patient populations most likely to respond to Iadademstat therapy [3]. This biomarker-driven approach is a key differentiator from other LSD1 inhibitors, as it provides a clear, testable hypothesis for patient stratification in clinical and translational research, a feature not yet robustly defined for other agents like GSK2879552 or Bomedemstat in the context of SCLC.

Small Cell Lung Cancer Predictive Biomarkers ASCL1 NOTCH Pathway Personalized Medicine

Optimized Applications for Iadademstat: Where Its Differentiated Profile Delivers Maximum Scientific Value


Preclinical Development of Combination Therapies for FLT3-Mutant AML and SCLC Immuno-Oncology

Given its unique patent-protected combination strategy, Iadademstat is the optimal LSD1 inhibitor for research groups developing novel combination regimens for acute myeloid leukemia (AML) and small cell lung cancer (SCLC). In AML, its ongoing clinical evaluation in combination with the FLT3 inhibitor gilteritinib (FRIDA study) and with venetoclax/azacitidine provides a validated translational path [1]. For SCLC, the NCI-sponsored trials combining Iadademstat with PD-L1 checkpoint inhibitors (atezolizumab, durvalumab) offer a robust framework for preclinical immuno-oncology studies aimed at reversing immune evasion mechanisms in this difficult-to-treat cancer [2].

Mechanistic Epigenetic Research Requiring a Pure LSD1 Phenotype Without MAO Confounding Effects

For researchers dissecting the specific role of LSD1-mediated histone demethylation (H3K4me1/me2) in cancer cell differentiation and stemness, Iadademstat's high selectivity (>100 μM IC50 vs. MAO-A/B) is a critical asset . Unlike dual LSD1/MAO-B inhibitors like Vafidemstat, Iadademstat ensures that observed changes in gene expression, chromatin accessibility, or cellular phenotype are solely attributable to LSD1 inhibition, avoiding the confounding effects of altered monoamine metabolism and the associated neuropsychiatric and vascular pharmacology .

Translational Studies in Biomarker-Stratified Small Cell Lung Cancer (SCLC) Models

The identification of ASCL1 and SOX2 as predictive biomarkers for Iadademstat sensitivity makes this compound the tool of choice for translational SCLC research [3]. Investigators can use Iadademstat in SCLC cell lines and patient-derived xenograft (PDX) models stratified by high ASCL1/SOX2 expression to model the durable tumor regressions observed in the CLEPSIDRA trial [4]. This application is particularly valuable for validating the NOTCH/ASCL1 pathway as a therapeutic vulnerability and for discovering novel biomarkers of response or resistance to epigenetic therapy in SCLC [4].

In Vivo Efficacy Studies Requiring Sustained Target Engagement with Oral Dosing

The irreversible binding mechanism of Iadademstat to the LSD1 FAD cofactor results in prolonged pharmacodynamic effects that are not dependent on maintaining high continuous plasma concentrations [5]. This property, combined with its excellent oral bioavailability and demonstrated in vivo efficacy in rodent xenograft models at low doses (<0.020 mg/kg p.o.), makes Iadademstat an ideal tool compound for chronic oral dosing studies in mice and rats where frequent intraperitoneal or intravenous administration of a reversible inhibitor would be impractical or introduce confounding stress variables .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iadademstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.